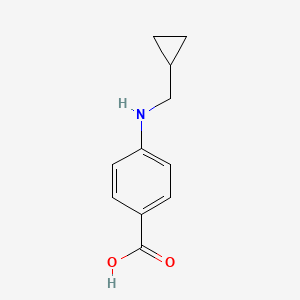

4-((Cyclopropylmethyl)amino)benzoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H13NO2 |

|---|---|

Molecular Weight |

191.23 g/mol |

IUPAC Name |

4-(cyclopropylmethylamino)benzoic acid |

InChI |

InChI=1S/C11H13NO2/c13-11(14)9-3-5-10(6-4-9)12-7-8-1-2-8/h3-6,8,12H,1-2,7H2,(H,13,14) |

InChI Key |

DXRKKLNAJJOVJN-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1CNC2=CC=C(C=C2)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 4 Cyclopropylmethyl Amino Benzoic Acid

Strategies for Carbon-Nitrogen Bond Formation

The introduction of the cyclopropylmethyl group onto the nitrogen atom of 4-aminobenzoic acid is a key synthetic step. This can be achieved through several reliable methods, including reductive amination and acylation reactions. The choice of strategy often depends on the availability of starting materials and the desired scale of the synthesis.

Reductive Amination Approaches

Reductive amination, also known as reductive alkylation, is a powerful and widely used method for the formation of amines. nih.gov This one-pot reaction typically involves the reaction of a carbonyl compound with an amine to form an imine intermediate, which is then reduced in situ to the corresponding amine. nih.gov

In a plausible synthetic route to 4-((cyclopropylmethyl)amino)benzoic acid, 4-formylbenzoic acid can be reacted with cyclopropylmethylamine. The initial reaction forms a Schiff base (imine) intermediate. Subsequent reduction of this intermediate with a suitable reducing agent, such as sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), would yield the target secondary amine. nih.gov The reaction conditions are generally mild, making it a versatile approach.

| Reactants | Reducing Agent | Typical Solvents | General Conditions |

| 4-Formylbenzoic acid, Cyclopropylmethylamine | Sodium triacetoxyborohydride | Dichloromethane (B109758) (DCM), Tetrahydrofuran (THF) | Room temperature, inert atmosphere |

| 4-Formylbenzoic acid, Cyclopropylmethylamine | Sodium cyanoborohydride | Methanol (MeOH), Ethanol (B145695) (EtOH) | Slightly acidic pH to facilitate imine formation |

| 4-Formylbenzoic acid, Cyclopropylmethylamine | Hydrogen gas with a metal catalyst (e.g., Pd/C) | Ethanol (EtOH), Ethyl acetate | Elevated pressure and temperature |

Acylation Reactions Utilizing Cyclopropylmethylamine Precursors

An alternative strategy for forming the C-N bond involves the acylation of cyclopropylmethylamine with a derivative of 4-halobenzoic acid, followed by subsequent manipulation of the functional groups. For instance, 4-chlorobenzoyl chloride could be reacted with cyclopropylmethylamine in the presence of a base, such as triethylamine (B128534) or pyridine, to form N-(cyclopropylmethyl)-4-chlorobenzamide. This amide could then be subjected to further reactions to introduce the carboxylic acid functionality, although this is a more indirect route compared to reductive amination.

A more direct acylation approach would involve the reaction of a pre-formed N-acylating agent with 4-aminobenzoic acid. However, for the specific synthesis of this compound, acylation is more commonly employed in the context of derivatizing the amino group after its formation.

Application of Protective Group Chemistry (e.g., Boc Protection/Deprotection)

Protective group chemistry is an indispensable tool in multi-step organic synthesis to mask reactive functional groups and prevent unwanted side reactions. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of conditions and its facile removal under mild acidic conditions. total-synthesis.comjk-sci.com

In the synthesis of derivatives of this compound, the amino group can be protected with a Boc group by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like triethylamine. jk-sci.com This protection strategy is particularly useful when subsequent reactions are planned at the carboxylic acid moiety that might be incompatible with a free secondary amine.

The deprotection of the N-Boc group is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or with hydrochloric acid (HCl) in an organic solvent. fishersci.co.ukmasterorganicchemistry.com This process regenerates the amine functionality.

| Protection Reagent | Base | Typical Solvents | Deprotection Reagent |

| Di-tert-butyl dicarbonate (Boc₂O) | Triethylamine (TEA), Sodium hydroxide (B78521) (NaOH) | Tetrahydrofuran (THF), Dioxane, Water | Trifluoroacetic acid (TFA), Hydrochloric acid (HCl) |

Carboxylic Acid Functionalization Strategies

The carboxylic acid group of this compound offers a versatile handle for the synthesis of a wide array of derivatives, including esters and amides. These functionalization reactions expand the chemical space and allow for the generation of novel structural scaffolds.

Esterification Pathways for Derivative Synthesis

Esterification of the carboxylic acid group can be achieved through several methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a catalytic amount of a strong acid like sulfuric acid (H₂SO₄), is a classic approach. researchgate.net The reaction is reversible, and to drive the equilibrium towards the ester product, an excess of the alcohol is often used, or water is removed as it is formed. researchgate.net

For instance, the synthesis of ethyl 4-((cyclopropylmethyl)amino)benzoate would involve heating this compound in ethanol with a catalytic amount of sulfuric acid. researchgate.net

| Alcohol | Catalyst | Typical Conditions |

| Methanol | Sulfuric acid, p-Toluenesulfonic acid | Reflux |

| Ethanol | Sulfuric acid, Hydrochloric acid | Reflux |

| Propanol | Acid catalyst | Reflux |

This table illustrates general conditions for Fischer esterification applied to the target molecule.

Amidation Reactions for Novel Structural Scaffolds

The formation of amides from the carboxylic acid group of this compound provides access to a diverse range of compounds. This transformation typically requires the activation of the carboxylic acid, as direct reaction with an amine is generally inefficient.

Common methods for amide bond formation involve the use of coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields. masterorganicchemistry.com Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride by treatment with thionyl chloride (SOCl₂) or oxalyl chloride, which then readily reacts with a primary or secondary amine to form the desired amide.

| Amine | Coupling Reagent/Method | Typical Solvents |

| Primary or Secondary Alkylamine | EDC/HOBt, DCC | Dichloromethane (DCM), Dimethylformamide (DMF) |

| Aniline derivatives | SOCl₂ followed by amine addition | Tetrahydrofuran (THF), Toluene (B28343) |

| Amino acid esters | HATU, HBTU | Dimethylformamide (DMF) |

This table provides examples of common amidation conditions that could be applied to this compound.

Optimization of Reaction Conditions and Yields

The synthesis of this compound can be approached through several routes, with the most common being the N-alkylation of 4-aminobenzoic acid (PABA) with a cyclopropylmethyl halide or a reductive amination reaction between PABA and cyclopropanecarboxaldehyde (B31225). The optimization of these reactions is crucial for maximizing yield and purity while minimizing reaction times and by-product formation.

One primary synthetic route involves the direct N-alkylation of 4-aminobenzoic acid. This reaction is typically carried out in the presence of a base to deprotonate the amino group, making it a more potent nucleophile. The choice of solvent, base, and temperature significantly influences the reaction's efficiency. For instance, using a stronger, non-nucleophilic base can lead to higher yields by preventing side reactions.

Another viable pathway is reductive amination. This method involves the initial formation of an imine intermediate from 4-aminobenzoic acid and cyclopropanecarboxaldehyde, which is then reduced in situ to the desired secondary amine. The choice of reducing agent is a critical parameter to optimize in this process.

Below is an interactive data table summarizing potential optimization parameters for both the N-alkylation and reductive amination pathways.

| Parameter | N-Alkylation | Reductive Amination |

| Reactants | 4-aminobenzoic acid, Cyclopropylmethyl bromide | 4-aminobenzoic acid, Cyclopropanecarboxaldehyde |

| Solvent | Dimethylformamide (DMF), Acetonitrile, Ethanol | Methanol, Dichloromethane, Tetrahydrofuran (THF) |

| Base | Potassium carbonate (K₂CO₃), Sodium hydride (NaH) | Not typically required |

| Reducing Agent | Not applicable | Sodium borohydride (NaBH₄), Sodium triacetoxyborohydride (NaBH(OAc)₃) |

| Temperature | 80-120 °C | Room Temperature to 50 °C |

| Typical Yield | 60-85% | 70-95% |

Detailed research findings suggest that for the N-alkylation of aromatic amines, the use of polar aprotic solvents like DMF can enhance the reaction rate. However, the high boiling point of DMF can complicate product isolation. In reductive amination, sodium triacetoxyborohydride is often favored as the reducing agent because it is milder and more selective than sodium borohydride, reducing the risk of over-reduction of the carboxylic acid group.

Integration of Green Chemistry Principles in Synthetic Routes

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical process. Key areas of focus include the use of safer solvents, catalytic methods, and atom economy.

One of the primary goals of green chemistry is to replace hazardous solvents with more environmentally benign alternatives. For the N-alkylation of PABA, traditional solvents such as DMF are effective but pose significant health and environmental risks. Research into greener alternatives has explored the use of ionic liquids or deep eutectic solvents, which can offer similar polarity and reactivity profiles with lower toxicity and volatility.

Catalytic approaches are also central to green synthesis. In the context of reductive amination, the development of efficient and recyclable catalysts can significantly improve the sustainability of the process. For example, heterogeneous catalysts based on noble metals like palladium or platinum supported on carbon can be used for the hydrogenation of the imine intermediate, allowing for easy separation and reuse of the catalyst.

The principles of atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product, also guide the choice of synthetic route. Reductive amination generally exhibits higher atom economy compared to N-alkylation with an alkyl halide, as the latter generates stoichiometric amounts of salt by-products.

Retrosynthetic Analysis for Complex Derivative Construction

Retrosynthetic analysis is a powerful tool for planning the synthesis of more complex molecules derived from this compound. This strategy involves breaking down the target molecule into simpler, commercially available starting materials through a series of logical disconnections.

For a complex derivative of this compound, the initial disconnection would likely target the amide or ester linkages that are often introduced to modify the carboxylic acid functionality. This leads back to the parent this compound.

The next disconnection would focus on the cyclopropylmethylamino group. This C-N bond can be disconnected in two ways, corresponding to the two primary synthetic strategies:

Disconnection A (N-Alkylation): This disconnection breaks the bond between the nitrogen and the cyclopropylmethyl group, leading to 4-aminobenzoic acid and a cyclopropylmethyl electrophile (e.g., cyclopropylmethyl bromide) as synthons.

Disconnection B (Reductive Amination): This disconnection also targets the C-N bond but envisions a reductive amination pathway. This leads to 4-aminobenzoic acid and cyclopropanecarboxaldehyde as the precursor molecules.

Further retrosynthetic analysis of 4-aminobenzoic acid itself typically involves the reduction of the corresponding nitro compound, 4-nitrobenzoic acid, which is a common industrial route for its preparation. wikipedia.orgnbinno.com The 4-nitrobenzoic acid can be synthesized from toluene through oxidation of the methyl group followed by nitration.

This systematic deconstruction allows chemists to devise multiple synthetic routes to the target molecule and its derivatives, providing flexibility in the choice of starting materials and reaction conditions based on factors such as cost, availability, and scalability.

Characterization and Spectroscopic Analysis of 4 Cyclopropylmethyl Amino Benzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The analysis of ¹H and ¹³C NMR spectra allows for the identification and characterization of the different chemical environments of the hydrogen and carbon atoms within the molecule.

The ¹H NMR spectrum of 4-((Cyclopropylmethyl)amino)benzoic acid is expected to exhibit distinct signals corresponding to the protons of the aromatic ring, the cyclopropyl (B3062369) group, the methylene (B1212753) bridge, the amine, and the carboxylic acid. The predicted chemical shifts are based on the known spectra of 4-aminobenzoic acid and cyclopropylmethyl amine derivatives.

The aromatic protons of the para-substituted benzene (B151609) ring will likely appear as two distinct doublets. The protons ortho to the carboxylic acid group (H-2 and H-6) are expected to be deshielded and resonate at a higher chemical shift compared to the protons ortho to the amino group (H-3 and H-5). The N-H proton of the secondary amine will likely appear as a broad singlet, and its chemical shift can be influenced by solvent and concentration. The carboxylic acid proton is expected to be the most deshielded proton, appearing as a broad singlet at a significantly downfield chemical shift.

The protons of the cyclopropylmethyl group will have characteristic chemical shifts in the upfield region of the spectrum. The methine proton (H-1') is expected to be a multiplet due to coupling with the adjacent methylene protons. The methylene protons of the cyclopropyl ring (H-2' and H-3') will also appear as multiplets. The methylene protons of the CH₂ group linking the cyclopropyl ring to the nitrogen atom (H-4') are expected to be a doublet, coupling with the methine proton of the cyclopropyl group.

Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| H-2, H-6 | 7.8 - 8.0 | d |

| H-3, H-5 | 6.6 - 6.8 | d |

| N-H | Variable (broad) | s |

| COOH | > 10 | s (broad) |

| H-1' | 0.9 - 1.2 | m |

| H-2', H-3' | 0.2 - 0.6 | m |

| H-4' | 3.0 - 3.2 | d |

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The aromatic carbons will have chemical shifts in the downfield region (110-160 ppm). The quaternary carbon of the carboxylic acid group (C-7) will be the most deshielded. The carbon atoms of the cyclopropylmethyl group will appear in the upfield region of the spectrum.

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-1 | ~120 |

| C-2, C-6 | ~131 |

| C-3, C-5 | ~113 |

| C-4 | ~150 |

| C-7 (COOH) | > 170 |

| C-1' | ~10 |

| C-2', C-3' | ~4 |

| C-4' | ~50 |

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable. A COSY spectrum would show correlations between coupled protons, for instance, between the aromatic protons and between the protons of the cyclopropylmethyl group. An HSQC spectrum would reveal one-bond correlations between protons and their directly attached carbon atoms, confirming the assignments made from the 1D spectra.

Infrared (IR) Spectroscopy for Vibrational Mode Assignment

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid, the N-H stretch of the secondary amine, the C=O stretch of the carboxylic acid, C-N stretching, and various vibrations of the aromatic ring and the cyclopropyl group.

Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic acid) | 2500-3300 | Broad, Strong |

| N-H stretch (Secondary amine) | 3300-3500 | Medium |

| C-H stretch (Aromatic) | 3000-3100 | Medium |

| C-H stretch (Aliphatic) | 2850-3000 | Medium |

| C=O stretch (Carboxylic acid) | 1680-1710 | Strong |

| C=C stretch (Aromatic) | 1590-1620 | Medium |

| C-N stretch | 1250-1350 | Medium |

| C-O stretch | 1210-1320 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry is a technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

In Electron Impact Mass Spectrometry (EIMS), the sample is bombarded with high-energy electrons, causing ionization and fragmentation of the molecule. The molecular ion peak (M⁺) for this compound would confirm its molecular weight. The fragmentation pattern would be expected to show characteristic losses. A common fragmentation pathway for amines is the alpha-cleavage, which in this case would involve the cleavage of the bond between the methylene carbon and the cyclopropyl group, leading to a stable resonance-stabilized cation. Another likely fragmentation would be the loss of the carboxylic acid group.

Predicted Key Fragments in the EIMS of this compound

| Fragment | Predicted m/z |

| [M]⁺ | 191 |

| [M - COOH]⁺ | 146 |

| [M - C₄H₇]⁺ (alpha-cleavage) | 136 |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly suited for the analysis of polar, thermally labile molecules, allowing for the determination of molecular weight and structural information with high sensitivity. rsc.orgnih.gov The process involves the generation of gas-phase ions from a liquid solution, which are then analyzed by a mass spectrometer. nih.gov For a compound like this compound, ESI-MS can be operated in both positive and negative ion modes.

In positive-ion mode, ionization typically occurs via protonation, often at the most basic site in the molecule. For this compound (molecular weight: 191.23 g/mol ), protonation can occur on the amino nitrogen or the carbonyl oxygen of the carboxylic acid. acs.org This results in the formation of a pseudomolecular ion [M+H]⁺ with an expected mass-to-charge ratio (m/z) of approximately 192.2. In negative-ion mode, ionization occurs through deprotonation of the most acidic proton, which in this case is the carboxylic acid proton, yielding an [M-H]⁻ ion at an expected m/z of approximately 190.2.

Tandem mass spectrometry (MS/MS) provides deeper structural insight by inducing fragmentation of a selected precursor ion. rsc.orgnih.gov For the [M+H]⁺ ion of this compound, characteristic fragmentation pathways would likely involve the neutral loss of water (H₂O, 18 Da) or carbon dioxide (CO₂, 44 Da) from the carboxylic acid group. Another plausible fragmentation is the cleavage of the N-alkyl bond, leading to the loss of the cyclopropylmethyl group. Studies on the related compound, 4-aminobenzoic acid (PABA), have shown a characteristic fragmentation of the protonated molecule (m/z 138) to a product ion at m/z 120, corresponding to the loss of water. nih.gov Analysis of deprotonated aminobenzoate esters has shown that a predominant fragmentation pathway is the loss of the alkyl group via homolytic cleavage. researchgate.net

| Ion Type | Expected m/z | Potential Fragmentation Pathway | Resulting Fragment m/z | Neutral Loss |

|---|---|---|---|---|

| [M+H]⁺ | 192.2 | Loss of Water | 174.2 | H₂O (18.0 Da) |

| [M+H]⁺ | 192.2 | Loss of Carbon Dioxide | 148.2 | CO₂ (44.0 Da) |

| [M+H]⁺ | 192.2 | Loss of Cyclopropylmethanol | 120.1 | C₄H₈O (72.1 Da) |

| [M-H]⁻ | 190.2 | Loss of Carbon Dioxide | 146.2 | CO₂ (44.0 Da) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, providing information about its electronic transitions. The UV spectrum of benzene and its derivatives is characterized by electronic transitions within the aromatic π-system. spcmc.ac.in Benzene typically displays two primary absorption bands (E1 and E2) below 210 nm and a weaker, secondary band (B-band) with fine structure around 255 nm, which arises from a symmetry-forbidden π→π* transition. spcmc.ac.in

Substitution on the benzene ring alters the electronic structure and, consequently, the absorption spectrum. spcmc.ac.in The substituents on this compound—the carboxylic acid (-COOH) and the N-alkylamino group (-NHCH₂-c-C₃H₅)—both influence the spectrum.

Carboxylic Acid Group (-COOH): This group acts as a chromophore and is considered a deactivating group, withdrawing electron density from the ring. libretexts.org

N-alkylamino Group (-NHR): This is a powerful electron-donating group (EDG) or activating group. vedantu.com The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic π-system through resonance, increasing the electron density of the ring. youtube.com

In para-disubstituted benzenes with both an electron-donating and an electron-withdrawing group, a significant bathochromic (red) shift to longer wavelengths is typically observed for the primary absorption band, often accompanied by a hyperchromic effect (increased intensity). spcmc.ac.in This is due to the enhanced charge-transfer character of the electronic transition from the donor group to the acceptor group through the aromatic ring.

The spectrum of this compound is expected to be similar to that of its parent compound, 4-aminobenzoic acid (PABA), which shows characteristic absorption bands around 230 nm and 280 nm. researchgate.net The N-alkylation with a cyclopropylmethyl group is anticipated to cause a minor bathochromic shift compared to PABA due to the weak electron-donating inductive effect of the alkyl group. The primary electronic transitions are of the π→π* type. The presence of heteroatoms (N and O) also introduces the possibility of n→π* transitions, though these are typically much weaker in intensity.

| Compound | Key Substituents | Typical λmax (nm) | Associated Electronic Transition |

|---|---|---|---|

| Benzene | -H | ~204, ~255 | π→π* (Aromatic) |

| Benzoic acid | -COOH | ~230, ~274 sielc.com | π→π* (Modified by -COOH) |

| 4-Aminobenzoic acid | -NH₂, -COOH (para) | ~230, ~280 researchgate.net | π→π* (Intramolecular Charge Transfer) |

| This compound | -NHR, -COOH (para) | Predicted ~235, ~285 | π→π* (Intramolecular Charge Transfer) |

Advanced Spectroscopic Techniques for Comprehensive Structural Characterization

While ESI-MS and UV-Vis provide molecular weight and electronic information, a comprehensive structural elucidation of this compound requires the application of advanced spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR: The proton NMR spectrum would provide definitive structural confirmation. The para-substituted aromatic ring would give rise to two distinct signals, appearing as doublets in the aromatic region (~6.6-7.8 ppm). The N-H proton would appear as a broad singlet. The methylene (-CH₂-) protons adjacent to the nitrogen would likely appear as a doublet, coupled to the methine proton of the cyclopropyl group. The cyclopropyl protons themselves would produce complex multiplets at high field (upfield region, ~0.2-1.0 ppm), which is characteristic of strained ring systems.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom. The carbonyl carbon of the carboxylic acid would be the most downfield signal (~170 ppm). The six aromatic carbons would appear in the ~110-155 ppm range, and the aliphatic carbons of the cyclopropylmethyl group would be found in the upfield region (~10-60 ppm).

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, the IR spectrum would exhibit several key absorption bands. A very broad band from ~2500-3300 cm⁻¹ would be characteristic of the O-H stretch of the hydrogen-bonded carboxylic acid. A sharp N-H stretching vibration would be expected around 3300-3500 cm⁻¹. The C=O stretch of the carboxylic acid would produce a strong, sharp absorption band around 1680-1710 cm⁻¹. Aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region.

| Technique | Functional Group / Proton Environment | Expected Observation |

|---|---|---|

| ¹H NMR | Aromatic Protons (C₆H₄) | Two doublets (~6.6-7.8 ppm) |

| Methylene Protons (-CH₂-) | Doublet (~3.0-3.5 ppm) | |

| Cyclopropyl Protons (-C₃H₅) | Multiplets (~0.2-1.0 ppm) | |

| Amine & Acid Protons (NH, OH) | Broad singlets (variable shift) | |

| ¹³C NMR | Carboxyl Carbon (C=O) | ~170 ppm |

| Aromatic Carbons (C₆H₄) | ~110-155 ppm | |

| Aliphatic Carbons (C₄H₇) | ~10-60 ppm | |

| IR Spectroscopy | O-H Stretch (Carboxylic Acid) | Broad band, ~2500-3300 cm⁻¹ |

| N-H Stretch (Secondary Amine) | Sharp band, ~3300-3500 cm⁻¹ | |

| C=O Stretch (Carboxylic Acid) | Strong, sharp band, ~1680-1710 cm⁻¹ | |

| C=C Stretch (Aromatic) | Bands in ~1450-1600 cm⁻¹ region |

Mechanistic Investigations and Reaction Pathways Involving 4 Cyclopropylmethyl Amino Benzoic Acid

Reaction Kinetics and Thermodynamic Studies of Transformations

Specific experimental data on the reaction kinetics and thermodynamics for transformations involving 4-((cyclopropylmethyl)amino)benzoic acid are not readily found in the current body of scientific literature. Studies on similar substituted benzoic acids indicate that thermodynamic parameters like the enthalpy (ΔH⁰), Gibbs free energy (ΔG⁰), and entropy (ΔS⁰) of ionization are fundamentally important for understanding substituent effects. cdnsciencepub.comnih.gov For substituted benzoic acids in general, linear relationships between these thermodynamic values are often observed. cdnsciencepub.com Theoretical studies using density functional theory have been employed to calculate gas-phase acidity (ΔacidG°) for various substituted benzoic acids, showing good correlation with experimental values and helping to quantify the electronic effect of different substituents. nih.gov However, specific kinetic and thermodynamic constants for this compound remain uncharacterized in published research.

Exploration of Catalytic Pathways for Derivative Formation

While catalytic methods for the synthesis of PABA and its derivatives are well-documented, specific catalytic pathways for forming derivatives from this compound are not explicitly detailed in the literature. General methods for derivatizing PABA often involve reactions at the amino and carboxylic acid groups. nih.gov For instance, catalytic hydrogenation is a common method for preparing PABA from 4-nitrobenzoic acid, using catalysts like Palladium on carbon (Pd/C). google.com The derivatization of PABA itself can be achieved through various means, including the formation of Schiff bases by reacting the amino group with aldehydes, sometimes promoted by an acid catalyst. nih.govmdpi.com Alkyl derivatives of PABA have been prepared using alkylating agents in the presence of a base like potassium carbonate. tandfonline.comnih.gov These general pathways suggest potential routes for derivatizing this compound, though specific catalysts and conditions would require empirical validation.

Mechanistic Insights into Novel Chemical Reactions

Mechanistic studies detailing novel chemical reactions specifically involving this compound are scarce. However, insights can be drawn from related structures. The cyclopropylmethyl group is a known mechanistic probe used to investigate cationic intermediates in reactions. nih.gov The tendency of cyclopropylcarbinyl cations to undergo rapid rearrangement can provide evidence for or against reaction pathways involving such intermediates. Furthermore, the aminobenzoic acid scaffold is a key building block in many synthetic procedures. nih.gov For example, Sandmeyer reactions, which proceed via diazonium salts, are used to convert aminobenzoic acids into other important platform chemicals like terephthalic acid. scirp.org The specific influence of the N-cyclopropylmethyl substituent on such reaction mechanisms has not been a subject of detailed investigation.

Role as a Chemical Probe in Molecular Interactions

There is no specific information available in the scientific literature detailing the use of this compound as a chemical probe.

The use of this compound as a research tool to probe interactions within biomolecular systems has not been documented. However, aminobenzoic acid derivatives are known to be evaluated as substrates for wild-type ribosomes to understand the limits of polypeptide synthesis. nih.gov The structure of these derivatives can sterically block the proper positioning of nucleotides in the peptidyl transferase center (PTC) of the ribosome, thereby obstructing the "induced fit" mechanism required for efficient amide bond formation. nih.govacs.org This principle suggests that N-substituted aminobenzoic acids could potentially serve as tools to study ribosomal catalysis, but specific studies involving the cyclopropylmethyl derivative are absent.

While the specific use of this compound to probe molecular recognition has not been reported, the parent molecule, PABA, has been used in studies of supramolecular chemistry. PABA can form multi-component complexes with various cyclic molecules through proton transfer from its carboxylic group to an amino group on the host molecule. rsc.org These interactions, primarily charge-assisted hydrogen bonds, are fundamental to molecular recognition. rsc.org The N-cyclopropylmethyl group would alter the steric and electronic properties of the molecule, likely influencing its participation in such recognition events, though specific studies are lacking.

Biochemical Pathway Intermediates and Transformations (e.g., related to aminobenzoic acid metabolism)

Specific data on the metabolism of this compound is not available. However, the metabolism of its parent compound, 4-aminobenzoic acid (PABA), is well-understood. PABA is a crucial intermediate in the synthesis of folates (vitamin B9) in bacteria, plants, and fungi. mdpi.comexplorationpub.com These organisms synthesize PABA from chorismate. mdpi.com Humans, however, cannot synthesize folate from PABA and must obtain it from their diet. explorationpub.com

In many microorganisms, PABA serves as a precursor for other essential molecules. For example, it can be converted to 4-aminophenol (B1666318) by the enzyme 4-aminobenzoate (B8803810) hydroxylase, which is a step in the pathway to produce compounds like paracetamol. mdpi.com The primary metabolic fate of PABA in humans involves conjugation reactions. The metabolism of ingested PABA has been studied, revealing pathways such as acetylation and conjugation with glucuronic acid or glycine.

The presence of the N-cyclopropylmethyl group would likely alter the metabolic pathway of the PABA core. N-dealkylation is a common metabolic reaction, which could potentially convert this compound back to PABA. Alternatively, the entire molecule could undergo conjugation or other phase II metabolic transformations. The specific enzymes involved and the resulting metabolites would need to be determined through dedicated metabolic studies.

Table of Research Findings on Aminobenzoic Acid Metabolism

| Pathway | Organism/System | Key Enzymes | Product(s) |

|---|---|---|---|

| Folate Synthesis | Bacteria, Plants, Fungi | Aminodeoxychorismate synthase, ADC lyase | Dihydrofolate |

| Hydroxylation | Microorganisms | 4-aminobenzoate hydroxylase | 4-aminophenol |

| Acetylation | Humans | N-acetyltransferase | 4-acetamidobenzoic acid |

| Glucuronidation | Humans | UDP-glucuronosyltransferase | PABA-glucuronide |

| Glycine Conjugation | Humans | Glycine N-acyltransferase | 4-aminohippuric acid |

Computational Chemistry and Theoretical Studies of 4 Cyclopropylmethyl Amino Benzoic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. For derivatives of p-aminobenzoic acid, DFT methods such as B3LYP have been successfully employed to understand their structure and thermochemistry. researchgate.net These calculations provide a foundational understanding of the molecule's stability and electronic properties.

Geometry optimization is the process of finding the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For molecules like 4-((Cyclopropylmethyl)amino)benzoic acid, which has several rotatable bonds (e.g., around the C-N bond and the cyclopropylmethyl group), multiple stable conformations, or conformers, may exist.

Computational studies on related molecules, such as 4-(carboxyamino)-benzoic acid, have utilized DFT methods at the B3LYP/6-311G level to determine the optimized molecular structure. researchgate.net A similar approach for this compound would reveal the preferred spatial orientation of the cyclopropylmethylamino group relative to the benzoic acid ring. This analysis is crucial as the specific conformation can significantly influence the molecule's ability to interact with biological targets. For instance, in the related compound 4-(Cyclopropanecarboxamido)benzoic acid, the dihedral angle between the benzene (B151609) and cyclopropane (B1198618) rings is a key structural parameter determined from crystal structure analysis. researchgate.net

Table 1: Hypothetical Torsional Angles for Stable Conformers of this compound

| Conformer | Dihedral Angle (C_ring-C_ring-N-C_methylene) | Relative Energy (kcal/mol) |

|---|---|---|

| A | ~0° (Planar) | 2.5 |

| B | ~45° (Twisted) | 0.0 |

| C | ~90° (Perpendicular) | 1.8 |

Note: This data is illustrative and represents typical values that would be obtained from a DFT conformational analysis.

Frontier Molecular Orbital (FMO) theory is vital for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. wikipedia.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's kinetic stability and chemical reactivity; a large gap implies high stability and low reactivity, whereas a small gap suggests the opposite. irjweb.com

For derivatives of p-aminobenzoic acid, the HOMO is typically localized over the electron-rich amino group and the benzene ring, while the LUMO is often distributed over the electron-withdrawing carboxylic acid group and the ring. researchgate.net This distribution dictates how the molecule interacts with electrophiles and nucleophiles. DFT calculations would provide precise energy values for these orbitals and a visual representation of their spatial distribution for this compound.

Table 2: Illustrative Frontier Orbital Energies for this compound

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -5.8 | Electron-donating ability |

| ELUMO | -1.2 | Electron-accepting ability |

| Energy Gap (ΔE) | 4.6 | Chemical reactivity and stability |

Note: These values are representative for a molecule of this class and would be calculated using DFT methods.

Molecular Dynamics Simulations for Conformational Landscapes and Interactions

While DFT calculations are excellent for static structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. For this compound, an MD simulation would reveal its conformational landscape in different environments, such as in a vacuum or in a solvent like water.

This technique allows for the exploration of the full range of accessible conformations and the transitions between them. It can also be used to study how the molecule interacts with other molecules, such as water or a biological receptor. By simulating these interactions, researchers can understand the forces (e.g., hydrogen bonds, van der Waals forces) that govern its binding behavior, which is essential for drug design.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for structure verification and analysis.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining molecular structure. Theoretical calculations can predict 1H and 13C NMR chemical shifts. These predictions are often achieved using DFT methods or increasingly, with specialized machine learning algorithms trained on large spectral databases. nih.govmdpi.com For this compound, predicted shifts would help in assigning the signals in an experimental spectrum, confirming the connectivity and environment of each atom.

IR Frequencies: Infrared (IR) spectroscopy is used to identify functional groups in a molecule. Computational chemistry can calculate the vibrational frequencies corresponding to the IR absorption bands. Studies on 4-Aminobenzoic acid have shown that DFT calculations can reproduce experimental IR spectra with good accuracy, often with the use of a scaling factor. nih.gov For this compound, calculations would predict characteristic frequencies for the N-H stretch, C=O stretch of the carboxylic acid, C-N stretch, and vibrations associated with the cyclopropyl (B3062369) and phenyl groups.

Table 3: Predicted vs. Experimental IR Frequencies for p-Aminobenzoic Acid Analogs

| Vibrational Mode | Typical Experimental Frequency (cm-1) | Typical Calculated Frequency (cm-1) |

|---|---|---|

| O-H Stretch (Carboxylic Acid) | ~3100 (broad) | ~3150 |

| N-H Stretch (Amine) | ~3400, ~3300 | ~3450, ~3350 |

| C=O Stretch (Carboxylic Acid) | ~1680 | ~1700 |

| C=C Stretch (Aromatic) | ~1600, ~1500 | ~1610, ~1510 |

Note: This table illustrates the typical correlation between experimental and DFT-calculated IR frequencies for this class of compounds. chegg.comchemicalbook.comresearchgate.net

Elucidation of Reaction Mechanisms via Computational Methods

Computational chemistry is a powerful tool for investigating the pathways of chemical reactions. By calculating the energies of reactants, transition states, and products, a detailed reaction energy profile can be constructed. This allows chemists to understand the feasibility of a reaction, identify the rate-determining step, and explore the influence of catalysts or substituents. For this compound, computational methods could be used to study its synthesis, potential degradation pathways, or its reactions with biological molecules. For example, the mechanism of amide bond formation or reactions involving the carboxylic acid group could be elucidated, providing insights that are difficult to obtain through experimental means alone.

Quantitative Structure-Activity Relationship (QSAR) Derivations based on Structural Features

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.orgjocpr.com These models are widely used in drug discovery to predict the activity of new compounds and to optimize lead structures.

For a series of compounds related to this compound, a QSAR study would involve calculating a set of molecular descriptors for each molecule. nih.gov These descriptors can be electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., LogP). dergipark.org.tr A statistical method, such as multiple linear regression, is then used to build an equation that correlates these descriptors with the measured biological activity (e.g., enzyme inhibition). nih.gov

QSAR studies on aminobenzoic acid derivatives have revealed that parameters like hydrophobicity, molar refractivity, and electronic properties are often crucial for their biological activity. nih.govchitkara.edu.in A QSAR model for this compound and its analogs could identify the key structural features—such as the size and electronics of the N-substituent—that are critical for a desired therapeutic effect.

Table 4: Common Descriptors Used in QSAR Studies of Benzoic Acid Derivatives

| Descriptor Class | Example Descriptors | Relevance to Activity |

|---|---|---|

| Electronic | HOMO/LUMO Energies, Dipole Moment | Reactivity, binding interactions |

| Steric | Molecular Weight, Molar Volume | Receptor fit, accessibility |

| Hydrophobic | LogP | Membrane permeability, transport |

Advanced Materials Science Applications of 4 Cyclopropylmethyl Amino Benzoic Acid Derivatives

Incorporation into Functional Polymers and Composite Materials

The bifunctional nature of 4-((cyclopropylmethyl)amino)benzoic acid, possessing both a carboxylic acid and a secondary amine group, makes it an excellent candidate as a monomer for the synthesis of functional polymers such as polyamides and polyimides. These polymers are known for their high thermal stability and mechanical strength. The incorporation of the cyclopropylmethyl group can impart unique characteristics to the polymer backbone, including increased solubility in organic solvents and altered chain packing, which can influence the material's bulk properties.

For instance, analogous to how 4-aminobenzoic acid is used to create highly rigid and thermally stable polymers, the cyclopropylmethyl derivative could be used to synthesize novel aromatic polyamides. The bulky side group may disrupt inter-chain hydrogen bonding to a controlled extent, potentially improving processability without significantly compromising thermal performance.

In composite materials, these derivatives can act as surface modifiers or coupling agents. The carboxylic acid can form strong bonds with inorganic fillers (e.g., silica, titania), while the amino group and the aromatic ring can interact favorably with a polymer matrix. This dual functionality can lead to improved interfacial adhesion, resulting in composite materials with enhanced mechanical and thermal properties.

Table 1: Potential Properties of Polymers Incorporating this compound Derivatives

| Polymer Type | Monomer | Potential Property Enhancement | Anticipated Application |

|---|---|---|---|

| Aromatic Polyamide | This compound | Improved solubility, controlled thermal stability | High-performance films, coatings |

Development of Electrochemical Sensors and Biosensors

Derivatives of aminobenzoic acid have been successfully used to create sensitive layers for electrochemical sensors. mdpi.com These molecules can be electropolymerized onto an electrode surface, creating a porous and conductive film that can interact with target analytes. mdpi.com The resulting poly(this compound) film would possess a high surface area and specific recognition sites based on the functional groups present.

The amino group can be further functionalized with biorecognition elements such as enzymes or antibodies to create highly specific biosensors. For example, covalent immobilization of glucose oxidase could lead to a sensor for glucose, while attachment of specific antibodies could enable the detection of disease biomarkers. The cyclopropylmethyl group could influence the morphology and porosity of the electropolymerized film, potentially enhancing the accessibility of active sites and improving sensor sensitivity and response time.

Research on poly(4-aminobenzoic acid)-based electrodes has demonstrated a significant increase in the effective surface area and a decrease in electron transfer resistance compared to unmodified electrodes. mdpi.comnih.gov It is plausible that derivatives of this compound would offer similar, if not enhanced, performance due to the unique structural contributions of the cyclopropylmethyl group.

Table 2: Comparative Performance of Aminobenzoic Acid-Based Electrochemical Sensors

| Sensor Type | Active Material | Target Analyte | Detection Limit | Reference |

|---|---|---|---|---|

| Voltammetric Sensor | Poly(4-aminobenzoic acid) | Sunset Yellow FCF | 2.3 nmol L⁻¹ | mdpi.comnih.gov |

| Voltammetric Sensor | Poly(4-aminobenzoic acid) | Tartrazine | 3.0 nmol L⁻¹ | mdpi.comnih.gov |

| Immunosensor | 4-aminobenzoic acid grafted graphene | Peptide YY | 0.01 pg mL⁻¹ | rsc.org |

Applications in Luminescent Materials (e.g., Carbon Dots)

The aromatic structure of this compound makes it a suitable precursor or surface functionalizing agent for luminescent materials. In particular, it can be used in the synthesis of carbon dots (CDs), which are nanoscale carbon-based materials with strong fluorescence. The amino group can act as a nitrogen source during the carbonization process, leading to nitrogen-doped CDs with enhanced quantum yields and tunable emission wavelengths. nih.gov

Furthermore, the amino and carboxylic acid groups on the surface of CDs derived from this molecule would allow for easy conjugation with other molecules, such as drugs or targeting ligands, for applications in bioimaging and theranostics. mdpi.comnih.gov The cyclopropylmethyl group could also influence the photophysical properties of the resulting CDs by altering the surface state and electronic structure.

Studies on other benzoic acid derivatives have shown their potential as luminescent dyes. nih.gov For example, amino-functionalized benzoic acid ligands have been used to create luminescent metal-organic frameworks (MOFs). rsc.org This suggests that this compound could also be a valuable ligand for the design of novel luminescent coordination polymers.

Table 3: Properties of Amino-Functionalized Carbon Dots

| Carbon Source | Functionalizing Agent | Quantum Yield | Emission Wavelength | Application |

|---|---|---|---|---|

| Citric Acid | Amino Acids | Up to 62% | Varies with amino acid | Bioimaging, Sensing nih.gov |

| L-tryptophan and L-glutamic acid | - | 31.3% | 450 nm | Biomolecular Sensing, Live Cell Imaging nih.gov |

Design of Novel Scaffolds for Material Engineering

In the field of material engineering, particularly for biomedical applications, scaffolds serve as temporary supports for tissue regeneration. nih.govnih.gov The ideal scaffold should be biocompatible, biodegradable, and possess mechanical properties that match the target tissue. Polymers derived from this compound could be processed into porous scaffolds using techniques such as electrospinning or salt leaching.

The presence of the carboxylic acid and amino groups would allow for the covalent attachment of bioactive molecules, such as growth factors or cell adhesion peptides, to promote tissue integration and regeneration. The degradation rate of the polymer could be tailored by copolymerization with other monomers, allowing for a controlled release of the scaffold material as new tissue is formed. The mechanical properties of the scaffold could also be tuned by controlling the degree of crosslinking or by creating composite scaffolds with reinforcing materials.

Utilization in Specialty Dyes and Crosslinking Agents

The 4-aminobenzoic acid structure is a known chromophore and is used as a precursor in the synthesis of azo dyes. wikipedia.org Similarly, this compound can be diazotized and coupled with various aromatic compounds to produce a range of specialty dyes with unique colors and properties. The cyclopropylmethyl group could enhance the solubility of these dyes in non-polar media and could also influence their photostability and color fastness.

As a bifunctional molecule, derivatives of this compound can also act as crosslinking agents for polymers. The carboxylic acid can react with hydroxyl or amine groups in polymer chains, while the secondary amine can participate in other coupling reactions. This would allow for the formation of a stable three-dimensional polymer network, which is essential for improving the mechanical properties, thermal stability, and solvent resistance of materials. wikipedia.org

Future Directions and Emerging Research Avenues for 4 Cyclopropylmethyl Amino Benzoic Acid

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of PABA derivatives often relies on methods that may involve harsh conditions or generate significant waste. mdpi.comresearchgate.net A primary future direction is the development of green and sustainable synthetic pathways for 4-((cyclopropylmethyl)amino)benzoic acid. This involves moving away from petroleum-based precursors and exploring biosynthetic methods. mdpi.comresearchgate.net Research in this area could focus on engineering microbial strains or utilizing enzymatic catalysis to produce the target molecule from renewable feedstocks like glucose. mdpi.com Such biological routes, inspired by the natural shikimate pathway that produces aromatic compounds, offer the promise of reduced environmental impact and greater efficiency. mdpi.comresearchgate.net

Key goals for developing sustainable synthetic routes include:

Biocatalysis: Employing isolated enzymes or whole-cell systems to perform key reaction steps, such as amination or cyclopropylmethylation, under mild, aqueous conditions.

Flow Chemistry: Transitioning from batch processing to continuous flow reactors to enhance reaction control, improve safety, and minimize solvent usage and waste.

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, a core principle of green chemistry.

| Methodology | Key Advantages | Research Focus |

|---|---|---|

| Traditional Synthesis | Established procedures, predictable outcomes. | Yield optimization, reduction of harsh reagents. |

| Biosynthesis/Biocatalysis | Sustainable, uses renewable feedstocks, mild conditions. mdpi.com | Enzyme discovery, metabolic pathway engineering. mdpi.comresearchgate.net |

| Flow Chemistry | Improved safety, scalability, and process control. | Reactor design, optimization of reaction parameters. |

Integration with Automated Synthesis and High-Throughput Screening Methodologies

The structural scaffold of this compound is ripe for derivatization to create chemical libraries for discovering new functionalities. Future research will increasingly integrate automated synthesis platforms to rapidly generate a multitude of analogs. By modifying the aromatic ring, the carboxylic acid group, or the amine substituent, these platforms can produce hundreds or thousands of related compounds with minimal manual intervention.

Once generated, these chemical libraries can be subjected to high-throughput screening (HTS) to assess their properties for various applications. nih.govmdpi.com HTS allows for the rapid testing of vast numbers of compounds, accelerating the discovery process. mdpi.com For instance, libraries of this compound derivatives could be screened for their potential as enzyme inhibitors, antibacterial agents, or components in functional materials. nih.govnih.gov This combination of automated synthesis and HTS represents a powerful paradigm for efficiently navigating the chemical space around the core molecule to identify lead compounds with desirable characteristics. mdpi.comnih.gov

Exploration of Advanced Analytical and Imaging Techniques

A deeper understanding of this compound and its derivatives necessitates the use of advanced analytical techniques. While standard methods like NMR and mass spectrometry remain crucial, future work will likely incorporate more specialized analyses. High-performance liquid chromatography (HPLC) methods will continue to be refined for the separation and quantification of the compound and its isomers or metabolites in complex mixtures. helixchrom.comsielc.com

A particularly exciting avenue is the development of molecular imaging agents. Following the precedent set by [Carboxy-¹¹C]4-aminobenzoic acid ([¹¹C]PABA), which has been validated as a PET radiotracer for imaging bacterial infections, a similar approach could be applied here. nih.govjohnshopkins.edu Synthesizing a radiolabeled version of this compound, for example with Carbon-11 or Fluorine-18, could create a novel probe for positron emission tomography (PET). This would enable non-invasive, real-time visualization of the compound's biodistribution and target engagement in biological systems, opening up new possibilities for diagnostic applications. Furthermore, surface-sensitive techniques like X-ray photoelectron spectroscopy (XPS) could be used to study the interactions of self-assembled monolayers of this compound on various substrates, which is relevant for materials science applications. researchgate.net

Computational Design and Prediction of Novel Derivatives with Tailored Reactivity

Computational chemistry is set to play a pivotal role in guiding the future development of this compound derivatives. By using in silico tools, researchers can design and evaluate new molecules virtually before committing resources to their synthesis. nih.gov

Key computational approaches include:

Density Functional Theory (DFT): To calculate electronic structure and predict key reactivity parameters, such as HOMO-LUMO energy gaps and electrostatic potential maps. nih.gov This information helps in understanding the molecule's intrinsic reactivity and designing derivatives with specific electronic properties.

Molecular Docking and Molecular Dynamics (MD) Simulations: To predict how derivatives might bind to biological targets like enzymes or receptors. nih.gov These simulations can identify key interactions and guide the design of compounds with enhanced affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR): To build mathematical models that correlate structural features of different derivatives with their observed activity or properties. These models can then be used to predict the performance of yet-unsynthesized compounds.

These computational methods will accelerate the design-build-test-learn cycle, enabling a more rational and efficient approach to creating novel derivatives with precisely tailored reactivity and function. researchgate.net

| Computational Method | Primary Application | Predicted Outcome |

|---|---|---|

| Density Functional Theory (DFT) | Electronic structure analysis. nih.gov | Chemical reactivity, stability, electronic properties. |

| Molecular Docking | Predicting binding modes to a target. nih.gov | Binding affinity, target selectivity. |

| Molecular Dynamics (MD) | Simulating molecular motion over time. nih.gov | Conformational stability, binding free energy. |

| QSAR | Correlating chemical structure with activity. | Activity prediction for new derivatives. |

Cross-Disciplinary Research Initiatives in Organic Chemistry and Materials Science

The bifunctional nature of this compound, possessing both a carboxylic acid and a secondary amine, makes it an attractive building block for materials science. mdpi.com Future research will likely see increased collaboration between organic chemists and materials scientists to exploit this potential.

Emerging applications in materials science include:

Polymer Synthesis: The compound can serve as a monomer for the synthesis of novel polyamides or other polymers. The cyclopropylmethyl group could impart unique thermal or mechanical properties to the resulting materials.

Covalent Organic Frameworks (COFs): As an organic monomer, it could be used in the construction of COFs—crystalline porous polymers with applications in gas storage, catalysis, and electronics. bldpharm.com

Functional Dyes and Pigments: The aminobenzoic acid core is a component of many azo dyes. ajchem-a.com Derivatization of this compound could lead to new dyes with tailored optical properties, such as specific absorption/emission wavelengths or enhanced stability.

These cross-disciplinary initiatives will bridge the gap between fundamental organic synthesis and applied materials engineering, positioning this compound as a versatile component for the creation of next-generation functional materials.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 4-((Cyclopropylmethyl)amino)benzoic acid?

- Methodological Answer : Two primary routes are reported:

- Carbodiimide-Mediated Amidation : Reacting 4-aminobenzoic acid with cyclopropanecarbonyl chloride in the presence of a coupling agent like 1,1'-carbonyldiimidazole (CDI) in DMA under inert atmosphere, achieving yields >90% .

- Direct Amination : Introducing the cyclopropylmethyl group via nucleophilic substitution or reductive amination, with purification by recrystallization or column chromatography .

- Critical Parameters : Reaction temperature (25–60°C), solvent choice (polar aprotic solvents like DMA), and inert atmosphere to prevent side reactions.

Q. Which analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- Purity Analysis : High-performance liquid chromatography (HPLC) with UV detection, validated using reference standards .

- Structural Confirmation :

- NMR : - and -NMR to confirm cyclopropylmethyl group integration and carboxylic acid resonance .

- Mass Spectrometry : ESI-MS to verify molecular ion peaks (e.g., [M+H]) .

- Crystallography : Single-crystal X-ray diffraction for absolute configuration determination .

Q. How can solubility profiles of this compound be systematically evaluated for biological assays?

- Methodological Answer :

- Gravimetric/Spectroscopic Methods : Dissolve the compound in solvents (e.g., DMSO, methanol) at varying temperatures (25–37°C), followed by UV-Vis quantification or gravimetric analysis after solvent evaporation .

- Critical Factors : pH (due to the carboxylic acid group), solvent polarity, and temperature-dependent solubility curves .

Advanced Research Questions

Q. What strategies optimize single-crystal X-ray diffraction data refinement for this compound?

- Methodological Answer :

- Software : Use SHELXL for refinement, leveraging its robust handling of small-molecule crystallography. Parameters include a data-to-parameter ratio >10 and R-factor thresholds (<0.05 for R) .

- Crystallization : Slow evaporation from ethanol/water mixtures to obtain high-quality crystals. Monitor crystal packing to avoid twinning .

Q. How do functional group modifications (e.g., cyclopropylmethyl vs. methyl) impact biological activity?

- Methodological Answer :

- Comparative Studies : Synthesize analogs (e.g., 4-(methylamino)benzoic acid) and test in enzyme inhibition assays (e.g., cytochrome P450 systems). Use kinetic parameters (K, IC) to quantify potency differences .

- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to assess steric/electronic effects of the cyclopropyl group on target binding .

Q. How can contradictions in reported biological activity data be resolved?

- Methodological Answer :

- Assay Standardization : Validate protocols using positive controls (e.g., known inhibitors for enzyme assays) and replicate experiments across labs .

- Meta-Analysis : Compare studies for variables like solvent (DMSO vs. aqueous buffers), cell lines, or enzyme isoforms. For example, CYP199A4 oxidation data may differ due to solvent polarity effects on substrate accessibility .

Q. What mechanisms explain the compound’s interaction with cytochrome P450 enzymes?

- Methodological Answer :

- Metabolite Profiling : Incubate the compound with CYP isoforms (e.g., CYP199A4) and analyze metabolites via LC-MS. For instance, oxidation at the cyclopropyl ring or benzoic acid moiety generates hydroxylated derivatives .

- Inhibition Kinetics : Use Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive) and calculate K values .

Key Research Considerations

- Synthetic Reproducibility : Document reaction conditions meticulously (e.g., CDI stoichiometry in ) to avoid batch variability .

- Biological Assay Design : Include solubility enhancers (e.g., 0.1% Tween-80) for in vitro studies to mitigate precipitation .

- Data Validation : Cross-reference crystallographic data with computational models (e.g., DFT-optimized geometries) to confirm structural assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.